molecular formula C4H5ClN4O B168829 2-chloro-N-(1,2,4-triazol-4-yl)acetamide CAS No. 137141-14-1

2-chloro-N-(1,2,4-triazol-4-yl)acetamide

Cat. No. B168829
M. Wt: 160.56 g/mol
InChI Key: JYEVUSOWMMQOTG-UHFFFAOYSA-N
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Description

“2-chloro-N-(1,2,4-triazol-4-yl)acetamide” is a compound that contains the 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity .


Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . For instance, quinazoline derivatives were treated with chloroacetyl chloride to produce the 2-chloro-N-(4-oxo-2-quinazolin3(3H)-yl) acetamide derivatives. The final product was developed by the reaction of 2-chloro-N-(4-oxo-2-quinazolin 3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .


Molecular Structure Analysis

The 1,2,4-triazole ring is a key structural feature of these compounds . This ring system is embedded in the core structures of a variety of bioactive compounds .

Scientific Research Applications

Synthesis Process

2-chloro-N-(1,2,4-triazol-4-yl)acetamide is synthesized starting from 1,2,4-triazole potassium salt and 2-chloro-N-methylacetamide. The reaction occurs in acetonitrile as the solvent, and the yield can reach up to 87.5% under optimal conditions: a reaction temperature of approximately 80°C, a reaction time of 4 hours, and a molar ratio of 1,2,4-triazole potassium salt to 2-chloro-N-methylamine of 1.3:1. The final product is characterized using various spectroscopic methods including ^1H NMR, MS, IR, and elemental analysis (Jiang-Long Yin, 2010).

Biological and Pharmacological Activities

Antimicrobial Activity

A variety of derivatives of 1,2,4-triazoles, including those synthesized from 2-chloro-N-(aryl)acetamide, have been investigated for their antimicrobial properties. The compounds in this series have exhibited a range of biological activities such as antibacterial, antifungal, and anti-tuberculosis effects. The structure of these compounds was elucidated using different spectroscopic methods, and their biological activities were assessed through in-vitro screening (B. MahyavanshiJyotindra et al., 2011).

Anti-inflammatory and Analgesic Properties

The chemical structure of various 1,2,4-triazole derivatives was elucidated by IR, 1H-NMR, FAB+‐MS spectral data, and elemental analysis. These compounds, synthesized by reacting the triazoles with 2-chloro-N-(substituted)acetamide, were screened for their anti-inflammatory activities and showed significant results (G. Turan-Zitouni et al., 2007).

Anticancer Properties

Some novel 1,2,4-triazole derivatives were synthesized and evaluated for their anticancer activity. The compounds were tested against 60 cancer lines, and certain derivatives showed selective activity against melanoma and breast cancer. The structural elucidation and synthesis details of these compounds were extensively documented (Y. Ostapiuk et al., 2015).

Future Directions

The 1,2,4-triazole ring is a key structural feature in many bioactive compounds . Therefore, further investigations on this scaffold could harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

2-chloro-N-(1,2,4-triazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4O/c5-1-4(10)8-9-2-6-7-3-9/h2-3H,1H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEVUSOWMMQOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CN1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403502
Record name 2-chloro-N-(1,2,4-triazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1,2,4-triazol-4-yl)acetamide

CAS RN

137141-14-1
Record name 2-chloro-N-(1,2,4-triazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NB Patel, AC Purohit, DP Rajani, R Moo-Puc… - European journal of …, 2013 - Elsevier
A novel series of 5-(2-benzylsulfanyl-pyridin-3-yl)-2-(substituted)-sulfanyl-1,3,4-oxadiazoles 6a–j were synthesized from key intermediate 5-(2-benzylsulfanyl-pyridin-3-yl)-3H-[1,3,4]…
Number of citations: 67 www.sciencedirect.com

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